molecular formula C6H7BrN2O2 B13107924 5-bromo-2-ethoxypyrimidin-4(1H)-one

5-bromo-2-ethoxypyrimidin-4(1H)-one

Cat. No.: B13107924
M. Wt: 219.04 g/mol
InChI Key: NOKBGOCOBGTITR-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The bromine and ethoxy groups attached to the pyrimidine ring can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxypyrimidin-4(1H)-one typically involves the bromination of 2-ethoxypyrimidin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield 5-amino-2-ethoxypyrimidin-4(1H)-one.

Scientific Research Applications

5-bromo-2-ethoxypyrimidin-4(1H)-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxypyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine and ethoxy groups can modulate its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-ethoxypyrimidin-4(1H)-one
  • 5-fluoro-2-ethoxypyrimidin-4(1H)-one
  • 5-iodo-2-ethoxypyrimidin-4(1H)-one

Comparison

Compared to its analogs, 5-bromo-2-ethoxypyrimidin-4(1H)-one may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

5-bromo-2-ethoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)

InChI Key

NOKBGOCOBGTITR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=O)N1)Br

Origin of Product

United States

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